molecular formula C17H10F3NO B1406326 Quinolin-4-yl(3-(trifluoromethyl)phenyl)methanone CAS No. 1706429-71-1

Quinolin-4-yl(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B1406326
CAS No.: 1706429-71-1
M. Wt: 301.26 g/mol
InChI Key: SUUDYUWGAFSONN-UHFFFAOYSA-N
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Description

The compound’s molecular formula is C17H10F3NO, and it has a molecular weight of 301.26 g/mol . The presence of the trifluoromethyl group attached to the benzoyl moiety and the quinoline backbone contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of Quinolin-4-yl(3-(trifluoromethyl)phenyl)methanone can be achieved through various methods. One common approach involves the reaction of 3-trifluoromethylbenzoyl chloride with quinoline in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. Another method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the synthesis more environmentally friendly .

Chemical Reactions Analysis

Quinolin-4-yl(3-(trifluoromethyl)phenyl)methanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Quinolin-4-yl(3-(trifluoromethyl)phenyl)methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Quinolin-4-yl(3-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of other quinolone antibiotics . The trifluoromethyl group enhances the compound’s binding affinity to these enzymes, making it a potent inhibitor .

Comparison with Similar Compounds

Quinolin-4-yl(3-(trifluoromethyl)phenyl)methanone can be compared with other quinoline and quinolone derivatives, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts unique chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

quinolin-4-yl-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO/c18-17(19,20)12-5-3-4-11(10-12)16(22)14-8-9-21-15-7-2-1-6-13(14)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUDYUWGAFSONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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